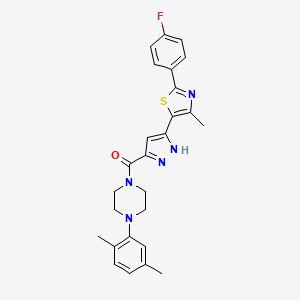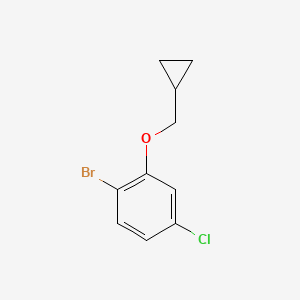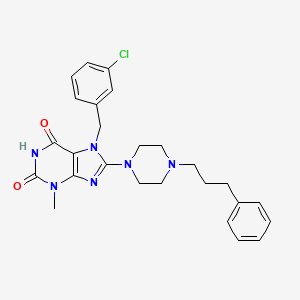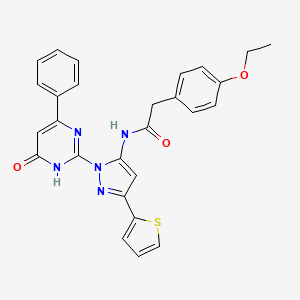![molecular formula C28H30Cl2N2 B14110490 Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride](/img/structure/B14110490.png)
Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride is a complex organic compound belonging to the benzhydryl family. These compounds are characterized by the presence of two benzene rings connected by a single methane group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride typically involves the nucleophilic substitution of benzhydryl piperazine with appropriate reagents. One common method is the reaction of benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride, which is carried out under controlled conditions to ensure the desired product is obtained . The reaction is usually performed in a solvent such as dichloromethane at ambient temperature.
Industrial Production Methods
Industrial production of benzhydryl compounds often involves large-scale synthesis using catalytic amounts of reagents under solvent-free conditions. For example, the synthesis of symmetrical bis(benzhydryl)ethers from benzhydrols using p-toluenesulfonyl chloride as a catalyst at elevated temperatures has been reported . This method is advantageous due to its operational simplicity, low reagent loading, and high product yields.
Análisis De Reacciones Químicas
Types of Reactions
Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzhydryl cations and radicals.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the benzhydryl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like UV irradiation for generating benzhydryl radicals and cations , and reducing agents for converting imines into secondary amine derivatives . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various aromatic secondary amine derivatives, benzhydryl cations, and radicals .
Aplicaciones Científicas De Investigación
Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other benzhydryl compounds.
Medicine: Explored for its pharmacological activities, such as anti-histamine and anti-depressant effects.
Industry: Utilized in the production of epoxy resins, corrosion inhibitors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride involves the generation of benzhydryl cations and radicals through photogeneration and subsequent reactions. These intermediates play a central role in the compound’s reactivity and biological effects . The molecular targets and pathways involved include dopaminergic neurotransmission and other central nervous system pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzhydryl derivatives such as diphenylmethane, benzhydryl piperazine, and various benzhydryl amines .
Uniqueness
Benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride is unique due to its specific structural configuration and the presence of two benzhydryl groups connected by an ethylazaniumyl linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C28H30Cl2N2 |
|---|---|
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
benzhydryl-[2-(benzhydrylazaniumyl)ethyl]azanium;dichloride |
InChI |
InChI=1S/C28H28N2.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;/h1-20,27-30H,21-22H2;2*1H |
Clave InChI |
YRQCDCNQANSUPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[NH2+]CC[NH2+]C(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B14110426.png)
![4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B14110427.png)
![methyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B14110432.png)

![but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B14110437.png)

![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14110451.png)
![2-methyl-6-[(Z)-2-phenylethenyl]pyridine](/img/structure/B14110452.png)
![6-Benzyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14110463.png)

![3-(4-chlorophenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110472.png)
![1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14110475.png)
